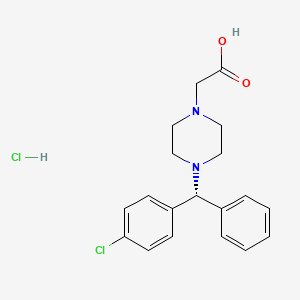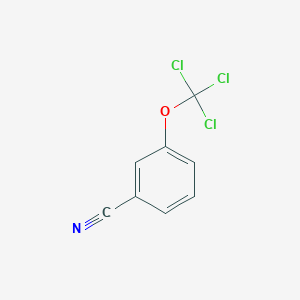
(R)-De(carboxymethoxy) Cetirizine Acetic Acid Hydrochloride
描述
®-De(carboxymethoxy) Cetirizine Acetic Acid Hydrochloride is a derivative of cetirizine, a second-generation antihistamine commonly used to treat allergic reactions. This compound is known for its selective inhibition of peripheral H1 receptors, which helps alleviate symptoms such as sneezing, itching, and hives .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-De(carboxymethoxy) Cetirizine Acetic Acid Hydrochloride involves several steps, starting from the basic structure of cetirizine. The process typically includes the following steps:
Formation of the Piperazine Ring: The initial step involves the formation of the piperazine ring, which is a crucial component of the cetirizine structure.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, which is essential for the antihistamine activity of the compound.
Carboxymethoxy Group Removal: The carboxymethoxy group is removed through a decarboxylation reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of ®-De(carboxymethoxy) Cetirizine Acetic Acid Hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: The reactions are carried out in large reactors under controlled temperature and pressure conditions.
Purification: The final product is purified using techniques such as crystallization and chromatography to remove impurities and ensure high purity.
化学反应分析
Types of Reactions
®-De(carboxymethoxy) Cetirizine Acetic Acid Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may lead to the formation of various oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different pharmacological properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include various derivatives of ®-De(carboxymethoxy) Cetirizine Acetic Acid Hydrochloride, which may have different pharmacological activities and applications .
科学研究应用
®-De(carboxymethoxy) Cetirizine Acetic Acid Hydrochloride has several scientific research applications, including:
Chemistry: Used as a model compound for studying the reactivity and stability of antihistamines.
Biology: Investigated for its effects on cellular processes and interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications in treating allergic reactions and other conditions.
作用机制
The mechanism of action of ®-De(carboxymethoxy) Cetirizine Acetic Acid Hydrochloride involves selective inhibition of peripheral H1 receptors. This inhibition prevents the binding of histamine, a key mediator of allergic reactions, to its receptors, thereby reducing symptoms such as itching, sneezing, and hives. The compound’s molecular targets include the H1 receptors on the surface of various cells, and its pathways involve blocking the histamine-induced signaling cascade .
相似化合物的比较
Similar Compounds
Cetirizine: The parent compound, known for its antihistamine activity.
Levocetirizine: The R-enantiomer of cetirizine, with higher affinity for H1 receptors.
Hydroxyzine: A first-generation antihistamine, less selective and more sedating.
Uniqueness
®-De(carboxymethoxy) Cetirizine Acetic Acid Hydrochloride is unique due to its specific structural modifications, which enhance its selectivity and reduce potential side effects compared to its parent compound and other similar antihistamines .
属性
IUPAC Name |
2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2.ClH/c20-17-8-6-16(7-9-17)19(15-4-2-1-3-5-15)22-12-10-21(11-13-22)14-18(23)24;/h1-9,19H,10-14H2,(H,23,24);1H/t19-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGWDLPASRYLSI-FSRHSHDFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC(=O)O)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747430 | |
| Record name | {4-[(R)-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942132-30-1 | |
| Record name | {4-[(R)-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{3-[(Cyclopropylmethyl)amino]-2,5-dioxopyrrolidin-1-yl}benzamide](/img/structure/B1404454.png)


![4-[Chloro(difluoro)methoxy]-2-fluoro-1-methyl-benzene](/img/structure/B1404457.png)
![3-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1404460.png)







![7-Piperazin-1-yl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1404470.png)

